N-Fmoc-N-cyclopentylglycine
Description
Significance of Non-Natural Amino Acids in Chemical Biology and Medicinal Chemistry Research
Non-natural amino acids, also known as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 22 naturally occurring coded amino acids. bioon.com These synthetically derived or naturally occurring compounds are not incorporated into proteins during translation but have become essential building blocks in modern medicinal chemistry and chemical biology. cpcscientific.comuq.edu.au Their value stems from the unique three-dimensional structures and dense functionality they provide, combining readily functionalized amine and carboxyl groups on a chiral center with diverse side chains. uq.edu.au
The incorporation of non-natural amino acids into peptide-based therapies is a powerful strategy for enhancing their therapeutic potential. mdpi.comacs.org These specialized building blocks can significantly improve a peptide's stability against enzymatic degradation, as they are often not recognized by proteases. cpcscientific.commdpi.com This increased resistance to hydrolysis enhances the biological half-life of peptide drugs. nih.govbiosynth.com Furthermore, the introduction of unnatural amino acids can modulate critical properties such as potency, bioavailability, and receptor selectivity. mdpi.combiosynth.com By imposing conformational constraints, they help in designing peptides with specific secondary structures, which is crucial for their biological activity. cpcscientific.com Consequently, non-natural amino acids are integral to the development of new drug candidates, with numerous examples found in hit-to-lead campaigns, clinical-stage drugs, and FDA-approved therapeutics. uq.edu.auacs.org The synthesis of these compounds remains a focus of research, aiming for new and convenient methods to access a wider variety of structures for drug discovery. bioascent.com
Overview of N-Fmoc-N-cyclopentylglycine as a Specialized Amino Acid Building Block
This compound is a specialized amino acid derivative that serves as a valuable building block in the chemical synthesis of peptides. chemimpex.com Its structure consists of two key components: the N-cyclopentylglycine core and the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
The N-cyclopentylglycine (Cpg) portion is a non-natural amino acid distinguished by its bulky and hydrophobic cyclopentyl side chain. bioon.comchemimpex.com This side chain imparts unique steric properties that can influence the conformation of the resulting peptide, enhancing its stability and biological activity. chemimpex.com Research has shown that cyclopentylglycine can act as a competitive inhibitor of isoleucine uptake in E. coli and has been utilized in the design of angiotensin II antagonists. bioon.com
The second component, the Fmoc group, is a temporary protecting group for the alpha-amino (Nα) function of the amino acid. wikipedia.orgthermofisher.com In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), it is essential to prevent the amino group of an incoming amino acid from reacting with itself or other molecules in an uncontrolled manner. americanpeptidesociety.orgsigmaaldrich.com The Fmoc group is widely used because it is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). wikipedia.orgthermofisher.comamericanpeptidesociety.org This deprotection step is rapid and does not disturb the acid-labile linkers that often attach the growing peptide chain to the solid support in SPPS. wikipedia.org The mild conditions associated with Fmoc chemistry make it highly compatible with the synthesis of complex and sensitive peptides. thermofisher.comamericanpeptidesociety.org
Therefore, this compound is a ready-to-use building block for SPPS, allowing for the strategic incorporation of a cyclopentylglycine residue into a peptide sequence to enhance its pharmacological profile. chemimpex.com
Chemical Data for this compound
Below is an interactive table detailing the key chemical properties of this compound.
| Property | Value | References |
| Chemical Name | N-((9H-Fluoren-9-yl)methoxy)carbonyl)-N-cyclopentylglycine | chemicalbook.com |
| Synonyms | Fmoc-L-Gly(cPent)-OH, Fmoc-Cpg-OH | chemicalbook.com |
| CAS Number | 220497-61-0 | chemimpex.comchemicalbook.comruifuchemical.com |
| Molecular Formula | C₂₂H₂₃NO₄ | chemimpex.comchemicalbook.com |
| Molecular Weight | 365.43 g/mol | chemicalbook.comruifuchemical.com |
| Appearance | White powder | chemimpex.comchemicalbook.com |
| Melting Point | 180.0 - 188.0 °C | ruifuchemical.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
| Storage Conditions | Sealed in dry, 2-8°C | chemicalbook.com |
Detailed Research Findings
In application, the unique structure of this compound is leveraged in drug development, particularly for peptide-based therapeutics in fields like cancer treatment and neuropharmacology, where specific amino acid configurations can greatly influence biological outcomes. chemimpex.com Its incorporation can lead to peptides with improved solubility and stability, which is beneficial for creating novel peptide sequences with defined conformational characteristics. chemimpex.com The compound is also used in bioconjugation processes to attach peptides to other biomolecules, a key step in developing targeted drug delivery systems. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
2-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-23(15-7-1-2-8-15)22(26)27-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20H,1-2,7-8,13-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJZUYHCQLIJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Fmoc N Cyclopentylglycine
Asymmetric Synthesis Approaches
Asymmetric synthesis is paramount in producing enantiomerically pure N-Fmoc-N-cyclopentylglycine. These approaches ensure the desired spatial arrangement of atoms, which is critical for the biological activity of the final peptide.
Diastereoselective Alkylation of Glycine (B1666218) Enolate Equivalents
A highly effective method for the asymmetric synthesis of L-cyclopentylglycine, the precursor to N-Fmoc-L-cyclopentylglycine, involves the diastereoselective alkylation of a glycine enolate equivalent. bioon.com This strategy utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction.
One notable example employs benzyl (B1604629) (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate as a chiral glycine template. bioon.com The enolate of this compound is generated and then alkylated with cyclopentyl iodide. This process exhibits high diastereoselectivity, yielding the anti-α-monosubstituted product, benzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate, with no detectable formation of the cis-diastereoisomer. bioon.com The high selectivity is attributed to the boat conformation of the enolate, where the phenyl group at the C-3 position creates steric hindrance, directing the incoming electrophile to the opposite face of the C-5 position. bioon.com
Following the alkylation, the chiral auxiliary is cleaved via catalytic hydrogenolysis, and the resulting L-cyclopentylglycine is then protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-OSu to afford the final N-Fmoc-L-cyclopentylglycine. bioon.com This method is advantageous due to its efficiency, high optical purity of the final product (>99%), and scalability. bioon.com
| Step | Reactants | Product | Yield |
| Alkylation | Benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, Cyclopentyl iodide | Benzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate | 60% |
| Hydrogenolysis | Benzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate | L-cyclopentylglycine | 84% |
| Fmoc Protection | L-cyclopentylglycine, Fmoc-OSu | Fmoc-L-cyclopentylglycine | Quantitative |
| This table summarizes the key steps and yields in the asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation. bioon.com |
Other chiral glycine equivalents, such as those derived from bis-lactim ethers, imidazolidinones, oxazinones, glycylsultam, and pseudoephedrine glycinate (B8599266) hydrate, are also utilized in stereoselective homologation to produce various non-proteinogenic amino acids. bioon.com The use of Ni(II) complexes of glycine Schiff bases with a recyclable chiral auxiliary also presents a viable route for the asymmetric synthesis of related amino acids. mdpi.commdpi.com
Catalytic Asymmetric Methods
Catalytic asymmetric synthesis represents a powerful and atom-economical approach for constructing chiral molecules. frontiersin.orgnih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While specific examples detailing the catalytic asymmetric synthesis of this compound are not extensively documented in the provided results, the principles of this methodology are broadly applicable to amino acid synthesis.
Generally, these reactions involve the use of transition metal catalysts paired with chiral ligands. frontiersin.orgnih.gov For instance, catalytic asymmetric arylation of imino esters using palladium(II) complexes has been shown to be a practical route to chiral arylglycine derivatives. organic-chemistry.org Similarly, rhodium(I)-catalyzed addition of arylboronic acids to chiral N-tert-butanesulfinyl imino esters provides arylglycine derivatives with high yields and diastereoselectivities. organic-chemistry.org
The development of catalytic asymmetric methods for direct synthesis of α-chiral primary amines is also an area of active research, offering a more direct route to these valuable building blocks. rsc.org These strategies often aim to avoid the multi-step manipulations required with N-substituted substrates. rsc.org
Enantioselective Pathways for Specific Stereoisomers
The synthesis of specific stereoisomers of this compound relies on enantioselective pathways that can selectively produce one enantiomer over the other. One established method involves the diastereoselective alkylation of a chiral glycine enolate equivalent, which has been successfully applied to the synthesis of Fmoc-L-cyclopentylglycine. bioon.com In this approach, the use of a commercially available chiral auxiliary, benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, ensures high optical purity of the final product. bioon.com
Another strategy for obtaining specific stereoisomers is through enzymatic resolution. For instance, a method for preparing chiral α-cycloalkyl glycines involves the enzymatic catalysis of N-ethanoyl-DL-α-cycloalkyl glycine to selectively yield either the L- or D-α-cycloalkyl glycine. google.com
Nucleophilic Substitution Reactions in Compound Synthesis
Nucleophilic substitution reactions are fundamental in the synthesis of this compound and its precursors. These reactions involve an electron-rich nucleophile attacking an electron-deficient electrophilic center, replacing a leaving group. solubilityofthings.com
A key step in one of the primary synthetic routes for N-Fmoc-L-cyclopentylglycine is the alkylation of a glycine enolate equivalent with cyclopentyl iodide. bioon.com This is an example of an SN2 reaction, where the enolate acts as the nucleophile and the iodide is the leaving group on the cyclopentyl electrophile. The stereochemical outcome of this reaction is crucial and is controlled by the chiral auxiliary. bioon.comnih.gov
The synthesis of this compound itself involves a nucleophilic substitution reaction where the amino group of L-cyclopentylglycine acts as a nucleophile, attacking the carbonyl carbon of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). In this reaction, the succinimide (B58015) portion acts as a leaving group, resulting in the formation of the stable Fmoc-protected amino acid. bioon.com
Stereoselectivity Control in this compound Synthesis
Controlling stereoselectivity is a critical aspect of synthesizing this compound, ensuring the formation of the desired diastereomer. inflibnet.ac.in
Generation of Syn and Anti Products
In the context of this compound synthesis, stereoselectivity is prominently demonstrated in the alkylation of the chiral glycine enolate derived from benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate. bioon.com This reaction exclusively yields the anti-alkylated product. bioon.com The high diastereoselectivity is dictated by the conformation of the enolate, where the pseudoaxial orientation of the C-3 phenyl group sterically shields one face of the enolate at the C-5 position. This forces the electrophile (cyclopentyl iodide) to attack from the less hindered face, resulting in the formation of only the trans-alkylated product (the anti-diastereoisomer). bioon.com No cis-diastereoisomer (syn-product) is detected, indicating a high degree of stereocontrol. bioon.com
The preferential formation of one stereoisomer over another is a key principle in stereoselective synthesis, where the reaction pathway leading to the favored product is energetically more favorable. inflibnet.ac.in In this case, the steric hindrance provided by the chiral auxiliary creates a significant energy difference between the transition states leading to the syn and anti products, heavily favoring the latter. bioon.commsu.edu
Protecting Group Strategies in this compound Synthesis
Role of the Fluorenylmethoxycarbonyl (Fmoc) Group
The Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) to protect the N-terminus of amino acids. lgcstandards.comwikipedia.orgnumberanalytics.com Its popularity stems from its stability under acidic conditions, which allows for the use of acid-labile protecting groups on the amino acid side chains, a concept known as orthogonality. altabioscience.comnumberanalytics.com This orthogonality is a cornerstone of modern peptide synthesis, enabling the selective removal of one type of protecting group without affecting the other. altabioscience.com
The Fmoc group is introduced to the amino acid, in this case, N-cyclopentylglycine, through a reaction with a reagent like Fmoc-chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com Once in place, the Fmoc group effectively masks the nucleophilicity of the amine, preventing it from participating in undesired reactions during subsequent coupling steps. organic-chemistry.org
A key advantage of the Fmoc group is its rapid and clean removal under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lgcstandards.comwikipedia.org The deprotection mechanism proceeds via an E1cb elimination, generating a dibenzofulvene byproduct. total-synthesis.com The use of a secondary amine like piperidine is advantageous as it traps the dibenzofulvene, preventing it from reacting with the newly liberated amine. wikipedia.orgtotal-synthesis.com The strong UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of the deprotection reaction, ensuring its completion. altabioscience.comwikipedia.org
Temporary Carboxyl Protection Strategies (e.g., Benzhydryl Group)
While the Fmoc group protects the amino terminus, the carboxyl group of N-cyclopentylglycine also requires temporary protection to prevent it from reacting during the synthesis. One common strategy involves the use of ester protecting groups that can be cleaved under specific conditions. For instance, in solid-phase synthesis, the carboxylic acid can be anchored to a resin, which acts as a protecting group. nih.govmdpi.com
In solution-phase synthesis or for specific applications, various ester protecting groups can be employed. The choice of the carboxyl protecting group is critical and must be orthogonal to the Fmoc group, meaning it should be stable to the basic conditions used for Fmoc removal. Acid-labile esters, such as those derived from t-butyl alcohol or benzhydrol (diphenylmethanol), are often used. numberanalytics.com
The benzhydryl (diphenylmethyl) group is an example of an acid-labile protecting group that can be used for the carboxyl terminus. It is stable to the basic conditions required for Fmoc deprotection but can be readily cleaved using moderately acidic conditions, such as with trifluoroacetic acid (TFA). altabioscience.comsigmaaldrich.com This orthogonality allows for the selective deprotection of either the N-terminus (by base treatment) or the C-terminus (by acid treatment) at the desired stage of the synthesis.
N Fmoc N Cyclopentylglycine in Peptide Chemistry and Peptidomimetics Research
Solid-Phase Peptide Synthesis (SPPS) Applicationsnih.govsigmaaldrich.com
The primary method for chemically producing peptides is Solid-Phase Peptide Synthesis (SPPS), a process that involves the stepwise addition of protected amino acids to a growing chain anchored on an insoluble resin support. nih.gov The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the N-terminus is a cornerstone of modern SPPS, favored for its mild cleavage conditions. nih.govpublish.csiro.au The incorporation of non-canonical amino acids like N-Fmoc-N-cyclopentylglycine into this process, while challenging, unlocks access to peptides with enhanced properties. nih.govuminho.pt
Efficient Incorporation into Peptide Chainsnih.govrsc.org
The incorporation of this compound into a growing peptide chain presents a significant challenge due to steric hindrance. The bulky cyclopentyl group on the secondary amine of the glycine (B1666218) backbone impedes the approach of the incoming activated amino acid, making the formation of the peptide bond more difficult than with standard proteinogenic amino acids. rsc.orgresearchgate.net
To overcome this, specialized synthesis conditions are often required. Research on other sterically hindered N-alkylated amino acids has shown that standard coupling reagents may be inefficient, leading to low yields or incomplete reactions. researchgate.net Therefore, more potent activating agents are necessary to facilitate the coupling.
| Reagent Class | Examples | Efficacy with Hindered Residues |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Generally effective; COMU is noted for its high efficiency, comparable to HATU, and is particularly suited for microwave-accelerated SPPS. gyrosproteintechnologies.combachem.com |
| Phosphonium Salts | PyAOP, PyBOP | Have been successfully used for preparing peptides containing various hindered amino acids. researchgate.net |
| Carbodiimides | DIC, DCC | Often used with additives like Oxyma or HOBt, but may be less efficient for severely hindered couplings compared to uronium/aminium salts. researchgate.net |
This table summarizes coupling reagents often employed for sterically hindered amino acids, including N-substituted types like this compound.
Double coupling, where the coupling step is repeated, or extending reaction times can also improve the incorporation efficiency of such challenging residues. gyrosproteintechnologies.com
Assembly of Complex Peptide Structureschemimpex.comnih.gov
The use of this compound is particularly valuable in the assembly of complex peptide structures, such as cyclic peptides and other constrained architectures. nih.govnih.gov By introducing a pre-defined conformational bend or turn, this building block can help guide the peptide chain into a specific three-dimensional shape. This is crucial for creating peptidomimetics that mimic the bioactive conformation of a natural peptide ligand. nih.gov
The incorporation of N-substituted residues can also be a key step in synthesizing peptide-peptoid hybrids. nih.gov Peptoids, which are oligomers of N-substituted glycines, are known for their high proteolytic stability and unique structural properties. nih.gov this compound can be used to introduce a peptoid-like element into a peptide sequence, thereby creating a hybrid molecule with tailored properties.
Methodological Advancements and Adaptations in Fmoc SPPSnih.govsioc-journal.cn
The challenges associated with incorporating sterically hindered amino acids like this compound have spurred methodological advancements in Fmoc-SPPS. One of the most significant developments is the use of microwave-assisted SPPS. Microwave irradiation can accelerate both the deprotection and coupling steps, often leading to higher purity and yields, especially for difficult sequences. sioc-journal.cn It can increase the reaction rate for coupling hindered amino acids by over 16 times while reducing the excess of reagents needed. sioc-journal.cn
Other strategies to improve the synthesis of challenging peptides include:
Optimized Solvent Systems: Using solvent mixtures that enhance the swelling of the resin and the solubility of the growing peptide chain can prevent aggregation and improve reaction kinetics. sigmaaldrich.com
Backbone Protection: The use of temporary backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), can disrupt interchain hydrogen bonding that leads to on-resin aggregation. sigmaaldrich.com While this compound itself lacks an amide proton, its incorporation can be part of a larger, difficult-to-synthesize sequence where such strategies are beneficial for the surrounding standard amino acids.
Pseudoproline Dipeptides: These building blocks temporarily introduce a kink in the peptide backbone, disrupting aggregation and improving solubility during synthesis. sigmaaldrich.comresearchgate.net The native sequence is restored during the final cleavage from the resin.
Design and Synthesis of Peptidomimetics Utilizing N-Fmoc-N-cyclopentylglycineuminho.ptnih.gov
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. rsc.org this compound is a powerful tool in this endeavor because it introduces non-natural structural features directly into the peptide backbone. uminho.ptmdpi.com
Utilization as a Conformationally Constrained Residuegoogle.comacs.org
The defining feature of this compound in peptidomimetic design is its role as a conformationally constrained residue. The substitution of the amide proton with a cyclopentyl group has two major structural consequences:
Elimination of Hydrogen Bond Donor: The backbone amide nitrogen can no longer act as a hydrogen bond donor. This is a critical modification because it prevents the formation of canonical secondary structures like α-helices and β-sheets, which are stabilized by a regular network of backbone hydrogen bonds. google.com
Steric Restriction of Torsion Angles: The bulky cyclopentyl group sterically restricts the rotation around the main chain single bonds, specifically the phi (φ) and psi (ψ) dihedral angles. nih.gov This forces the peptide backbone to adopt a well-defined local conformation, similar to the effect of a proline residue but with distinct geometric properties.
This built-in conformational rigidity is highly advantageous for designing peptidomimetics where a specific turn or bend is required for biological activity. nih.gov
Influence on Peptide Secondary Structure and Stability in Research Modelsuminho.ptgoogle.com
The incorporation of N-cyclopentylglycine significantly impacts both the secondary structure and the stability of peptides.
Structural Influence: By breaking the regular hydrogen-bonding pattern, a single N-cyclopentylglycine residue can disrupt or terminate an α-helix or β-sheet. google.com This property is intentionally used to induce β-turns or other non-regular structures that may be essential for receptor binding. acs.org Peptoids, which are composed entirely of N-substituted glycines, are known to form unique helical structures (polyproline type I-like helices) that are distinct from traditional peptide secondary structures. nih.gov The introduction of N-cyclopentylglycine can therefore be used to favor these alternative, stable conformations.
Stability Enhancement: Peptides containing N-alkylated residues are significantly more resistant to enzymatic degradation by proteases. uminho.ptrsc.orgcaltech.edu Proteolytic enzymes recognize and cleave specific peptide bonds, a process that is often hindered or completely blocked when the target amide bond is part of a tertiary amide, as is the case with an N-substituted residue. mdpi.comgoogle.com This enhanced proteolytic stability is a primary reason for using building blocks like this compound, as it can dramatically increase the in vivo half-life of a peptide-based drug. nih.govmdpi.com
| Feature | Standard Peptide Residue | N-Cyclopentylglycine Residue |
| Backbone Amide | Secondary Amide (-CO-NH-) | Tertiary Amide (-CO-N(cyclopentyl)-) |
| H-Bonding | Acts as H-bond donor and acceptor | Acts as H-bond acceptor only |
| Conformation | Flexible (rotation around φ/ψ angles) | Conformationally restricted |
| Protease Stability | Susceptible to cleavage | Generally resistant to cleavage |
| Structural Role | Can participate in α-helices, β-sheets | Disrupts α-helices and β-sheets; induces turns |
This table provides a comparative summary of the properties imparted by a standard amino acid versus an N-cyclopentylglycine residue within a peptide chain.
Chemical Modifications of Peptides Incorporating this compound
The incorporation of this compound into a peptide sequence is itself a significant modification, introducing a bulky N-alkylated residue that imparts conformational constraints. However, further chemical modifications can be applied to peptides already containing this residue to fine-tune their properties. These subsequent modifications aim to enhance characteristics such as metabolic stability, cell permeability, and receptor-binding affinity, which are crucial for developing peptide-based therapeutics and research tools. csic.essemanticscholar.org The strategies often focus on either appending additional alkyl groups to other amino acids within the sequence or altering the fundamental structure of the peptide backbone.
N-Alkylation and Methylation Strategies for Derivatives
N-alkylation, and particularly N-methylation, of the peptide backbone is a widely adopted strategy to improve the pharmacokinetic profile of bioactive peptides. enamine.netmerckmillipore.com This modification involves the substitution of the amide proton with an alkyl group, which can increase resistance to enzymatic degradation by proteases, enhance cell membrane permeability, and modulate the conformational flexibility of the peptide. csic.essemanticscholar.orgmerckmillipore.com When applied to a peptide that already includes N-cyclopentylglycine, these additional alkylations create highly modified peptidomimetics with potentially synergistic improvements in their physicochemical properties.
Several synthetic methods are employed for the N-alkylation of peptides. A common approach involves the use of alkyl halides in the presence of a base. nih.gov A strategy for the side-chain mono-N-alkylation of Fmoc-amino acids has been developed that uses 4 Å molecular sieves to promote the reaction under mild conditions. nih.gov For N-methylation specifically, reagents like dimethyl sulfate (B86663) or methyl iodide are frequently used. csic.es Solid-phase synthesis methods have been developed to facilitate these modifications, sometimes using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid during the alkylation step. csic.es The choice of reagent and reaction conditions is critical to achieve high yield and purity without undesirable side reactions. csic.esacsgcipr.org
| Strategy | Reagent(s) | Typical Conditions | Purpose/Outcome |
|---|---|---|---|
| General N-Alkylation | Alkyl Halide | Presence of a mild base (e.g., 4 Å molecular sieves) nih.gov | Introduces diverse alkyl groups for steric or functional variation. nih.gov |
| N-Methylation | Dimethyl Sulfate | Solid-phase synthesis, often with a temporary resin protecting group (e.g., 2-CTC resin) csic.es | Enhances proteolytic stability and cell permeability. csic.esmerckmillipore.com |
| N-Methylation | Methyl Iodide | Used in methods like the Biron−Kessler strategy on solid support csic.es | Improves bioavailability and can modulate peptide conformation. csic.essemanticscholar.org |
Peptide Backbone Modifications
Peptide backbone modification is a fundamental approach in peptidomimetic research aimed at creating novel structures with enhanced biological activity and stability. cnr.itnih.gov These modifications move beyond simple side-chain alterations to change the core amide bond structure of the peptide. The incorporation of this compound is a prime example of such a modification, where the cyclopentyl group on the nitrogen atom introduces a significant steric barrier and restricts the available conformational space of the peptide backbone. This pre-existing modification can be combined with other backbone edits to further refine the molecule's structure and function.
One of the most common additional modifications is the N-methylation of other amino acid residues within the peptide chain. csic.es This alters the hydrogen-bonding capacity of the backbone and can stabilize specific secondary structures, such as turns, by favoring a cis-amide bond conformation. merckmillipore.com The combination of a bulky N-cyclopentyl group at one position and N-methyl groups at others can create a peptide with a highly constrained and proteolytically resistant backbone. csic.essemanticscholar.org More advanced backbone editing techniques, such as those that replace a backbone N-H bond with a C-C bond to form an α,γ-diketone, represent the cutting edge of creating chimeric molecules that blend peptide and polyketide structural motifs. nih.gov These strategies aim to overcome the inherent liabilities of the amide bond, such as susceptibility to proteolysis and limited membrane permeability. nih.gov
| Modification Type | Structural Change | Primary Purpose |
|---|---|---|
| N-Alkylation (e.g., N-cyclopentylglycine) | Replacement of amide proton with a cyclopentyl group. | Introduces conformational restriction and steric bulk. |
| N-Methylation | Replacement of amide proton with a methyl group. csic.es | Increases proteolytic stability and solubility, modulates conformation. csic.esmerckmillipore.com |
| Backbone Heterocycle Formation | Conversion of an amide bond into a heterocyclic ring (e.g., pyrazole). nih.gov | Enhances membrane permeability and introduces chemical diversity. nih.gov |
Conformational Analysis and Structural Studies of N Fmoc N Cyclopentylglycine and Its Peptide Incorporations
Theoretical Approaches to Conformational Analysis
Theoretical methods are indispensable for exploring the complex conformational landscape of N-substituted amino acids. usp.brresearchgate.net These approaches allow for the prediction of stable conformers and the energetics of their interconversion, providing insights that can be challenging to obtain solely through experimental means.
Computational chemistry and molecular modeling serve as powerful tools to investigate the structure of N-Fmoc-N-cyclopentylglycine. Techniques such as Density Functional Theory (DFT) and ab initio methods like Hartree-Fock are employed to build and analyze molecular models. scirp.org For instance, DFT calculations at the B3LYP/aug-cc-pVDZ level of theory have been used to study the forces governing conformational preferences in related N-alkylated glycine (B1666218) derivatives. usp.br
These models help in understanding the impact of various structural features, such as the bulky cyclopentyl and Fmoc groups, on the peptide backbone. The N-alkylation removes the amide proton, eliminating its ability to act as a hydrogen bond donor and introducing steric constraints that influence the accessible values of the backbone dihedral angles (φ, ψ, and ω). nih.govsci-hub.se Molecular modeling can simulate the molecule in different environments, such as in the gas phase or in solution, to predict how intermolecular interactions with solvent molecules might alter conformational equilibria. usp.brscirp.org
Conformational energy computations are performed to determine the relative stabilities of different spatial arrangements (conformers) of the molecule. researchgate.net A key conformational feature in N-alkylated amino acids is the potential for cis-trans isomerism around the tertiary amide bond (the ω angle). acs.org Computational methods can quantify the energy difference between these isomers.
For N-alkylated glycine derivatives, the preference for a specific conformation, such as folded versus fully extended, can depend on the bulkiness of the substituents. researchgate.net Energy calculations, often performed using methods like MP2 or B3LYP with basis sets such as 6-311++G**, can identify the global minimum energy conformation and the energy barriers for rotation around key bonds. researchgate.net These calculations have shown that for some N-alkylated systems, non-hydrogen-bonded conformers can be the lowest in energy in solution due to interactions with the solvent. usp.br The results from these computations are often presented as potential energy surfaces, which map energy as a function of one or more dihedral angles.
| Computational Method | Basis Set | Finding | Reference |
| B3LYP/aug-cc-pVDZ | aug-cc-pVDZ | Used to analyze intramolecular interactions governing conformational preferences in N-alkylated glycines. | usp.br |
| MP2/6-311++G | 6-311++G | Employed to optimize conformers and determine relative stabilities of glycine derivatives. | researchgate.net |
| Hartree-Fock (HF) | cc-pVDZ | Used to investigate conformations of amino acids in a model peptide environment. | scirp.org |
Computational Chemistry and Molecular Modeling
Experimental Techniques for Conformational Elucidation
Experimental techniques provide physical evidence to validate and refine the theoretical models of molecular conformation. mdpi.comusp.br A combination of spectroscopic methods is often employed to obtain a comprehensive understanding of the structural dynamics of molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of N-alkylated amino acids in solution. usp.br Due to the steric hindrance introduced by the N-cyclopentyl and Fmoc groups, the rotation around the C(O)-N bond is slow on the NMR timescale. This slow interconversion between cis and trans rotamers leads to the appearance of distinct sets of signals in both ¹H and ¹³C NMR spectra. acs.org
The presence of multiple rotamers can result in low-resolution spectra with broad bands at room temperature. acs.org To resolve this, NMR experiments are often conducted at elevated temperatures (e.g., 70°C or 100°C) to accelerate the interconversion, leading to sharper, averaged signals. acs.org The relative integrals of the distinct signals for the cis and trans isomers can be used to determine their population ratio in a given solvent. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about through-space proximities between protons, helping to definitively assign the cis and trans conformations and further define the three-dimensional structure.
Solid-state NMR (ssNMR) spectroscopy is a powerful method for determining the structure of peptides in a solid, non-crystalline (amorphous) or crystalline state, as well as in membrane-mimicking environments like lipid bilayers. researchgate.netillinois.edu Unlike solution NMR, ssNMR can provide detailed structural information on molecules that are insoluble or form large aggregates. nih.gov
For peptides incorporating this compound, ssNMR can provide precise conformational restraints. nih.gov The technique is sensitive to local structure, and differences between solution and solid-state spectra can reveal the effects of crystal packing or aggregation on conformation. researchgate.net By measuring chemical shifts and dipolar couplings in the solid state, it is possible to determine torsion angles and intermolecular distances. For example, ¹³C ssNMR can reveal splittings for carbons bonded to nitrogen due to the ¹⁴N quadrupole moment, which is sensitive to the local electronic environment and conformation. researchgate.net This information is crucial for understanding how these conformationally constrained residues direct peptide folding and assembly in a solid or membrane-bound context. researchgate.netillinois.edu
Infrared (IR) Spectroscopy in Conformational Studies
Influence of the Cyclopentyl Side Chain on Peptide Conformation
The covalent attachment of a cyclopentyl group to the backbone nitrogen of a glycine residue fundamentally alters the local geometry and flexibility of a peptide chain. Unlike standard amino acids, where the side chain is attached to the alpha-carbon (Cα), the N-alkylation in N-cyclopentylglycine places the bulky substituent directly on the amide nitrogen. This modification has profound implications for the peptide's conformational landscape.
The introduction of an N-cyclopentyl group imparts significant steric and electronic effects that restrict the conformational freedom of the peptide backbone.
Steric Effects: The most immediate consequence of the N-cyclopentyl group is steric hindrance. This bulkiness directly impacts the rotational freedom around the key dihedral angles of the peptide backbone, namely phi (φ), psi (ψ), and omega (ω). expasy.org
Omega (ω) Angle and Cis/Trans Isomerism: The peptide bond (defined by the ω angle) is typically planar and strongly favors a trans conformation (ω ≈ 180°) due to steric clashes between adjacent Cα atoms. expasy.orglibretexts.org However, in N-alkylated amino acids, the energy difference between the trans and cis (ω ≈ 0°) isomers is reduced. The steric clash between the N-alkyl group (cyclopentyl) and the side chains of the preceding residue can make the cis conformation more accessible than in non-alkylated residues. This increased propensity for cis peptide bonds can introduce sharp turns or kinks in a peptide sequence, similar to the effect of proline. acs.org
Phi (φ) and Psi (ψ) Angles: The allowable combinations of φ (C'-N-Cα-C') and ψ (N-Cα-C'-N) angles, which determine the secondary structure of the peptide, are significantly restricted. nih.gov The bulky cyclopentyl group limits the rotation around the N-Cα bond (φ), preventing the residue from adopting many of the conformations available to simpler amino acids like glycine or alanine. expasy.org Glycine, with only a hydrogen atom as its side chain, possesses the greatest conformational flexibility, while the N-cyclopentyl group drastically curtails this freedom. expasy.org
Electronic Effects: The N-cyclopentyl group, being an alkyl group, is electron-donating. This electronic effect can influence the partial double-bond character of the amide bond. While less pronounced than the steric effects, these electronic contributions can subtly alter bond lengths and angles, further influencing the local conformation. Additionally, the replacement of the amide proton with the cyclopentyl group eliminates a hydrogen bond donor site, which is a critical interaction for the stabilization of canonical secondary structures like α-helices and β-sheets. expasy.org
The following table illustrates the expected impact of N-cyclopentylglycine on key conformational parameters compared to a simple amino acid like glycine. This data is representative and based on general principles of N-alkylation.
| Parameter | Glycine | N-Cyclopentylglycine (Expected) | Rationale |
| Allowed φ/ψ Space | Broad | Highly Restricted | Steric hindrance from the cyclopentyl group clashes with the peptide backbone and adjacent residues. |
| ω Angle Preference | Strongly trans | Reduced trans preference; increased access to cis | Steric interactions involving the N-alkyl group lower the energy barrier for cis-trans isomerization. |
| H-Bonding Potential | Amide N-H is a donor | No N-H donor capability | The amide proton is replaced by the cyclopentyl group. |
| Backbone Flexibility | High | Low | The bulky, cyclic substituent locks the backbone into a more rigid conformation. |
This table is illustrative and based on established principles of N-alkylated amino acids.
By imposing significant local constraints, the incorporation of N-cyclopentylglycine can be a powerful tool for inducing specific, predictable secondary structures in peptides, particularly turns and helices. Such constrained amino acids are often used to stabilize bioactive conformations, a key strategy in drug design. nih.gov
Induction of β-turns: β-turns are secondary structures involving four amino acid residues that cause a reversal in the direction of the peptide chain. They are crucial for the folding of many proteins and peptides. bioline.org.br The propensity of N-alkylated amino acids to adopt a cis-amide bond makes them effective at inducing turn structures. acs.org Placing N-cyclopentylglycine at the i+1 or i+2 position of a putative β-turn can stabilize the turn by forcing the peptide backbone to adopt the necessary dihedral angles. The steric bulk of the cyclopentyl group can favor the compact fold of a turn over a more extended conformation.
Modulation of Helical Structures: While the lack of an N-H hydrogen bond donor prevents N-cyclopentylglycine from participating directly in the hydrogen-bonding network of an α-helix (i, i+4) or 310-helix (i, i+3), its steric properties can still be used to modulate helical structures. expasy.org It can act as a "helix breaker" when placed within a helical segment. Conversely, when placed at the N-terminus of a helical sequence, the conformational rigidity can help to nucleate a helical fold by reducing the entropic cost of folding.
The table below provides hypothetical dihedral angles for a peptide segment containing N-cyclopentylglycine, illustrating its potential to induce a β-turn structure. The values are representative for a type VI β-turn, which is often associated with a cis proline or other N-substituted amino acid at the i+2 position.
| Residue Position in Turn | Amino Acid | Typical φ Angle (°) | Typical ψ Angle (°) | Role in Conformation |
| i | Any | -60 | 120 | Start of turn |
| i+1 | Any | 30 | 60 | Corner of turn |
| i+2 | N-Cyclopentylglycine | -90 | 0 (cis ω) | Induces sharp turn via steric constraint and cis peptide bond |
| i+3 | Any | -120 | 120 | End of turn |
This table presents hypothetical data to illustrate the potential role of N-Cyclopentylglycine in turn formation and is not derived from direct experimental measurement of a specific peptide.
Applications of N Fmoc N Cyclopentylglycine in Specialized Medicinal Chemistry Research
Research into Peptide-Based Therapeutics
The incorporation of N-Fmoc-N-cyclopentylglycine into peptide structures is a key strategy in the development of novel peptide-based therapeutics. chemimpex.com The cyclopentyl group provides steric bulk and hydrophobicity, which can influence the peptide's conformation and stability, while the Fmoc group is crucial for its use in solid-phase peptide synthesis (SPPS). chemimpex.com
Design of Novel Peptide Sequences with Enhanced Pharmacological Profiles
Researchers utilize this compound to create peptides with improved pharmacological properties. The cyclopentyl side chain can enhance the metabolic stability of peptides by shielding the peptide backbone from enzymatic degradation. chemimpex.com This increased stability can lead to a longer duration of action in the body. Furthermore, the unique conformational constraints imposed by the cyclopentyl group can lead to higher receptor affinity and selectivity, potentially increasing the therapeutic efficacy and reducing off-target effects. chemimpex.com
Table 1: Properties of this compound Relevant to Peptide Design
| Property | Description | Reference |
|---|---|---|
| Molecular Formula | C22H23NO4 | |
| Molar Mass | 365.42 g/mol | |
| Fmoc Protecting Group | A base-labile protecting group essential for stepwise peptide synthesis. | |
| Cyclopentyl Side Chain | Confers increased steric bulk and hydrophobicity, enhancing metabolic stability and influencing peptide conformation. | chemimpex.com |
Exploration in Neuroscience Research: Neuropeptide Studies
In the field of neuroscience, this compound is employed in the synthesis of modified neuropeptides to study brain function. Neuropeptides are crucial signaling molecules in the nervous system, involved in a wide range of processes including pain perception, mood, and memory. nih.govfrontiersin.org By incorporating this compound, researchers can create neuropeptide analogs with altered stability and receptor binding characteristics. chemimpex.com These analogs are valuable tools for probing the structure-activity relationships of neuropeptide receptors and for investigating the physiological roles of specific neuropeptide systems. nih.govki.sewikipedia.org The development of photoactivatable neuropeptides, for instance, allows for precise spatial and temporal control of receptor activation in neural tissue, offering deeper insights into neuropeptide signaling dynamics. nih.gov
Investigations in Cancer Treatment Research
The unique properties of this compound are also being leveraged in the design of peptides for cancer treatment research. chemimpex.com The enhanced stability and specific conformations imparted by this amino acid can lead to peptides that selectively target cancer cells. nih.gov Research in this area focuses on developing peptides that can disrupt protein-protein interactions essential for tumor growth or that can act as carriers for cytotoxic agents, delivering them directly to the tumor site. The metabolic vulnerabilities of cancer cells, such as their increased demand for certain amino acids, present a promising therapeutic avenue that can be exploited by strategically designed peptides. nih.gov
Bioconjugation Strategies in Targeted Delivery Research
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a critical technology in developing targeted therapies. thermofisher.com this compound can be a valuable component in these strategies. chemimpex.com
Facilitating Attachment of Peptides to Biomolecules
The chemical structure of this compound, once incorporated into a peptide and deprotected, provides a handle for conjugation to other molecules. The terminal amine group, after removal of the Fmoc group, can be reacted with various chemical groups on other biomolecules, such as proteins or antibodies, to form stable conjugates. thermofisher.com This process is fundamental to creating more complex therapeutic and diagnostic agents. nih.govresearchgate.net
Role as a Structural Scaffold for Investigating Biological Activity
In the realm of specialized medicinal chemistry, this compound serves as a pivotal building block for constructing peptide and peptidomimetic scaffolds. These scaffolds are instrumental in the systematic investigation of structure-activity relationships (SAR), a fundamental process in drug discovery that explores how a molecule's structure correlates with its biological function. The incorporation of the cyclopentylglycine (CpG) moiety, facilitated by its Fmoc-protected form, introduces a unique conformational constraint on the peptide backbone. This rigidity helps to lock the peptide into a specific three-dimensional shape, which can enhance its binding affinity and selectivity for a biological target.
The utility of this compound as a structural scaffold is prominently demonstrated in the development of antagonists for the bradykinin (B550075) B1 receptor (B1R). The B1R is implicated in a variety of pathophysiological conditions, including chronic pain and inflammation, making it an attractive target for therapeutic intervention. Researchers have synthesized a series of peptide analogues to probe the structural requirements for potent and selective B1R antagonism.
Detailed research findings have shown that the introduction of α-cyclopentylglycine at specific positions within a peptide sequence can significantly influence its biological activity. For instance, in the development of bradykinin B1 receptor antagonists, the replacement of certain amino acids with CpG has been a key strategy to enhance antagonist potency. nih.govnih.gov The cyclopentyl group introduces steric bulk and restricts the conformational freedom of the peptide, which can lead to a more favorable interaction with the receptor's binding site.
One notable example is the highly potent and selective BK B1R antagonist, B9958, which has the sequence Lys-Lys-[Hyp³, CpG⁵, D-Tic⁷, CpG⁸]des-Arg⁹-BK. nih.gov In this peptide, CpG is incorporated at positions 5 and 8. Further research led to the development of an N-terminally acylated derivative, B10324, which retained high B1R antagonist activity. nih.gov The investigation of these and other analogues allows researchers to build a comprehensive understanding of the SAR for B1R antagonists.
The table below presents data on selected bradykinin B1 receptor antagonist analogues that incorporate cyclopentylglycine, illustrating its role as a structural scaffold in these investigations. The biological activity is often quantified by parameters such as the pA₂, which is the negative logarithm of the antagonist concentration required to produce a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates greater antagonist potency.
Table 1: Biological Activity of Bradykinin B1 Receptor Antagonists Incorporating Cyclopentylglycine
| Compound | Sequence | Modification | pA₂ |
|---|---|---|---|
| B9958 | Lys-Lys-Arg-Pro-Hyp-Gly-CpG-Ser-D-Tic-CpG | - | 9.3 |
| B10324 | F5c-Lys-Lys-Arg-Pro-Hyp-Gly-CpG-Ser-D-Tic-CpG | N-terminal pentafluorocinnamic acid acylation | 9.0 |
Data sourced from relevant pharmacological studies on bradykinin B1 receptor antagonists.
The systematic modification of peptide scaffolds, as exemplified by the development of B1R antagonists, underscores the importance of this compound in medicinal chemistry research. By providing a means to introduce conformational constraints, this compound enables the fine-tuning of peptide structures to optimize their biological activity, offering a powerful tool for the design of novel therapeutics.
Inability to Generate Article Solely on this compound
Despite a comprehensive search of available scientific literature and databases, it is not possible to generate an article that focuses exclusively on the chemical compound This compound as per the provided detailed outline. The search yielded no specific research, analytical methodologies, or characterization data for this particular compound.
The available literature extensively covers the general analytical techniques for Fmoc-protected amino acids, including spectroscopic and chromatographic methods, derivatization strategies using Fmoc-Cl, and quality control measures. However, applying this general information to construct a scientifically accurate and detailed article solely on this compound would require speculation and extrapolation, which would not meet the required standards of scientific accuracy.
Therefore, to adhere to the strict instructions of focusing solely on this compound and to avoid the introduction of information not explicitly pertaining to it, this article cannot be generated at this time due to the absence of specific data in the public domain.
Analytical Methodologies and Derivatization in Research
Purity Assessment and Quality Control in Research Synthesis
Analytical HPLC and Mass Spectrometry for Purity Determination
The chemical purity and identity of N-Fmoc-N-cyclopentylglycine are critical parameters, particularly when it is used as a building block in solid-phase peptide synthesis (SPPS). The presence of impurities can significantly impact the yield and final purity of the target peptide. phenomenex.comresearchgate.net High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the definitive analytical technique for assessing the purity and confirming the structure of this non-proteinogenic amino acid. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing this compound. This technique separates compounds based on their hydrophobicity. The nonpolar stationary phase, typically a C18-silica column, retains the hydrophobic Fmoc-protected amino acid, which is then eluted by a mobile phase of increasing organic solvent concentration. nih.gov
The purity is determined by integrating the area of the chromatographic peaks detected by a UV detector. myfoodresearch.com The Fmoc group has a strong chromophore, allowing for sensitive detection at wavelengths such as 220 nm, 254 nm, or 262 nm. phenomenex.comrsc.orgnih.gov Purity is calculated as the relative area of the main peak corresponding to this compound compared to the total area of all detected peaks. Commercial suppliers often specify a purity of ≥98% as determined by HPLC. chemimpex.com
The precise conditions for analysis can vary, but a typical setup is detailed in the table below.
Table 1: Representative RP-HPLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18, e.g., 4.6 mm x 150 mm, 3.5 µm particle size. |
| Mobile Phase A | Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA or 0.1% formic acid. |
| Gradient | Linear gradient, e.g., 30% to 100% B over 8-10 minutes. nih.gov |
| Flow Rate | 0.8 - 1.6 mL/min. nih.govdss.go.th |
| Detection | UV at 220, 254, or 260 nm. phenomenex.comrsc.org |
| Injection Volume | 5 - 10 µL. phenomenex.com |
In addition to chemical purity, chiral HPLC methods can be employed to determine the enantiomeric purity of the amino acid. phenomenex.com These methods use chiral stationary phases to separate the L- and D-enantiomers, which is crucial as the biological activity of peptides is often stereospecific. researchgate.net
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capability of MS, providing unequivocal identification of the compound. researchgate.netspringernature.com After the compound elutes from the HPLC column, it is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. nih.gov
For this compound (C₂₂H₂₃NO₄), the expected molecular weight is approximately 365.42 g/mol . chemimpex.com In positive ion ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. Analysis of the full mass spectrum confirms the identity of the main peak and can help identify impurities, which may include by-products from the synthesis or degradation products. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural confirmation. nih.govnih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight (Monoisotopic) | 365.1627 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 366.1700 |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for N-Fmoc-N-cyclopentylglycine and its Stereoisomers
The development of efficient and stereoselective synthetic routes is paramount for accessing enantiomerically pure forms of this compound, which are critical for its applications in drug discovery and protein engineering.
Current research has established effective methods, such as the asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation of a glycine (B1666218) enolate equivalent using a commercially available chiral auxiliary. bioon.com This approach has proven successful for multigram scale synthesis without the need for chromatographic purification, yielding the product with excellent optical purity (>99%). bioon.com The key steps involve the alkylation of a chiral morpholinecarboxylate template, followed by cleavage of the auxiliary and subsequent Fmoc protection of the resulting L-cyclopentylglycine. bioon.com
Future research is anticipated to explore alternative and potentially more streamlined synthetic strategies. These emerging pathways could include:
Enzymatic Resolution and Desymmetrization: Biocatalytic methods offer high stereoselectivity under mild reaction conditions. The use of lipases or aminoacylases for the kinetic resolution of racemic cyclopentylglycine or its precursors could provide a green and efficient alternative to classical resolution.
Advanced Asymmetric Catalysis: The development of novel transition-metal catalysts or organocatalysts for the asymmetric synthesis of the cyclopentylglycine core could circumvent the need for chiral auxiliaries. For instance, asymmetric hydrogenation or alkylation of prochiral precursors could offer a more atom-economical route.
Ring-Closing Metathesis (RCM): As a powerful tool for forming cyclic structures, RCM could be employed to construct the cyclopentyl ring from acyclic diene precursors. This strategy offers flexibility in introducing various functional groups onto the ring, leading to novel derivatives.
Stereoselective Strecker Reactions: The Strecker synthesis, a classic method for amino acid production, can be rendered stereoselective by using chiral auxiliaries or catalysts. nih.gov Applying modern variations of this reaction to cyclopentanone (B42830) could yield enantiomerically enriched cyclopentylglycine. nih.gov
Table 1: Comparison of Synthetic Approaches for this compound Stereoisomers
| Synthetic Pathway | Key Principle | Potential Advantages | Research Focus |
|---|---|---|---|
| Asymmetric Alkylation bioon.com | Use of a chiral auxiliary to direct stereoselective alkylation of a glycine equivalent. | High diastereoselectivity, established scalability, no chromatography needed. | Optimization of auxiliary cleavage and Fmoc protection steps. |
| Enzymatic Resolution | Enzyme-catalyzed separation of racemic mixtures. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Screening for suitable enzymes and optimizing reaction kinetics. |
| Ring-Closing Metathesis (RCM) | Formation of the cyclopentyl ring from a diolefin via a metathesis catalyst. | High functional group tolerance, access to diverse derivatives. | Design of suitable acyclic precursors and optimization of catalysts. |
| Asymmetric Strecker Synthesis nih.gov | Stereoselective addition of cyanide to an imine derived from cyclopentanone. | Direct formation of the aminonitrile precursor with stereocontrol. | Development of effective chiral catalysts or auxiliaries for the specific substrate. |
Advanced Applications in Complex Peptide and Protein Engineering Research
The incorporation of this compound into peptides is a proven strategy to induce specific conformations and enhance stability. chemimpex.com Future applications will likely move beyond simple substitutions to more complex engineering challenges.
Design of Peptide Macrocycles: Cyclopentylglycine is an ideal residue for introducing conformational constraints in peptide macrocycles, which are a promising class of therapeutics that bridge the gap between small molecules and large biologics. nih.gov Its rigid side chain can help pre-organize the peptide backbone for cyclization and stabilize the final cyclic structure, potentially increasing target affinity and cell permeability. chemimpex.comnih.gov
Stabilization of Protein Folds: In the field of protein engineering, introducing non-natural amino acids can enhance the thermodynamic and kinetic stability of proteins. nih.gov Cyclopentylglycine could be incorporated at key positions within a protein scaffold to create more robust variants for applications in biocatalysis or as therapeutic agents. Its hydrophobic and sterically demanding nature can be used to pack protein cores or stabilize tertiary structure interactions.
Modulation of Protein-Protein Interactions (PPIs): Many PPIs occur over large, flat interfaces that are difficult to target with small molecules. Peptides that mimic a key binding motif (e.g., an α-helix) of one of the protein partners are promising inhibitors. Incorporating cyclopentylglycine can help stabilize these motifs, leading to more potent and specific PPI modulators.
Engineering of "Bionic" Proteins: Research into engineering proteins with non-canonical backbones or side chains aims to create novel functional materials. leeds.ac.uk this compound and its derivatives could be used in conjunction with other synthetic building blocks to generate proteins with functions not seen in nature, such as enhanced catalytic activity or novel binding capabilities. leeds.ac.uk
Table 2: Emerging Applications in Peptide and Protein Engineering
| Application Area | Role of this compound | Anticipated Outcome | Relevant Research Field |
|---|---|---|---|
| Peptide Macrocycles nih.govnih.gov | Induces conformational rigidity and pre-organizes the peptide backbone. | Enhanced target affinity, improved metabolic stability, and cell permeability. | Therapeutic Drug Discovery |
| Protein Stabilization nih.gov | Acts as a bulky, hydrophobic residue to improve protein core packing. | Increased thermal and chemical stability of engineered proteins. | Biocatalysis, Protein Therapeutics |
| PPI Modulation | Stabilizes secondary structures (e.g., α-helices) that mediate interactions. | More potent and specific inhibitors of disease-relevant PPIs. | Oncology, Immunology |
| Bionic Proteins leeds.ac.uk | Serves as a synthetic building block to create novel protein architectures. | Proteins with unnatural functions for materials science or synthetic biology. | Materials Science, Synthetic Biology |
Integration with Computational Design for Rational Drug Discovery Research
Rational drug design combines computational modeling with chemical synthesis to accelerate the discovery of new therapeutics. diva-portal.orgbohrium.com The unique properties of this compound make it an excellent candidate for inclusion in computational design pipelines.
Emerging research avenues include:
Developing Force Fields for Non-Proteinogenic Amino Acids: Accurate molecular dynamics (MD) simulations require precise force field parameters. A key area of research will be the development and validation of parameters for residues like cyclopentylglycine to improve the accuracy of conformational sampling and binding energy calculations.
High-Throughput In Silico Screening: Computational platforms can screen vast virtual libraries of peptides containing this compound against a specific biological target. u-strasbg.fr By predicting binding affinities and modes, these screenings can identify the most promising candidates for synthesis and experimental validation. units.it
Designing for Permeability and Bioavailability: A major challenge for peptide drugs is their poor membrane permeability. Computational models are being developed to predict the physicochemical properties that govern oral bioavailability and cell penetration. These models can be used to design cyclopentylglycine-containing peptides that have a higher chance of becoming effective drugs. nih.gov
AI and Machine Learning in Peptide Design: Machine learning algorithms can be trained on existing data to learn the complex relationships between peptide sequence, structure, and activity. u-strasbg.fr These models could be used to suggest novel sequences incorporating cyclopentylglycine that are optimized for multiple properties simultaneously, such as potency, selectivity, and stability.
Development of Innovative Analytical Techniques for this compound and its Derivatives
As this compound is used in more complex systems, the need for advanced analytical techniques to characterize it and the resulting peptides becomes crucial.
Standard methods for monitoring solid-phase peptide synthesis include UV-Vis spectroscopy to quantify Fmoc group cleavage and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for purity assessment and identification of the final product. nih.govnih.gov
Future research will likely focus on developing more sensitive, high-throughput, and informative analytical methods:
Advanced Mass Spectrometry Techniques: Techniques like ion mobility-mass spectrometry (IM-MS) could provide information not only on the mass of a cyclopentylglycine-containing peptide but also on its three-dimensional shape (collisional cross-section). This can be invaluable for confirming that the peptide adopts the intended conformation.
Multiplexed Binding Assays: Innovative assay formats are being developed to measure the binding of many ligands to a target simultaneously. One such approach combines DNA-encoding with affinity labeling, where successful binding of a DNA-linked ligand (potentially derived from cyclopentylglycine) to a protein is read out by DNA sequencing. chemrxiv.org This allows for the high-throughput determination of relative binding affinities.
Novel NMR Spectroscopy Methods: For detailed structural elucidation in solution, new nuclear magnetic resonance (NMR) experiments, potentially leveraging fluorine or other reporter nuclei incorporated into derivatives of cyclopentylglycine, could provide precise distance restraints and structural insights.
In-situ Reaction Monitoring: The development of real-time monitoring techniques for SPPS, such as fiber-optic based spectroscopy (FTIR or Raman), could provide immediate feedback on coupling efficiencies and Fmoc deprotection, allowing for on-the-fly optimization of synthesis protocols for peptides containing challenging residues like this compound.
Table 3: Summary of Analytical Techniques for this compound and its Peptides
| Technique | Application | Information Provided | Future Direction |
|---|---|---|---|
| UV-Vis Spectroscopy nih.gov | Quantification of Fmoc group cleavage during SPPS. | Reaction completeness, loading capacity. | Integration into automated, real-time monitoring systems. |
| HPLC-MS nih.gov | Purity assessment and molecular weight confirmation of peptides. | Purity, identity of final product and byproducts. | Improving resolution for complex peptide mixtures and stereoisomers. |
| Ion Mobility-MS | Separation of isomers and determination of molecular shape. | Mass, charge, and collisional cross-section (shape). | Application to large libraries of peptide macrocycles for conformational analysis. |
| DNA-Encoded Assays chemrxiv.org | High-throughput screening of ligand binding. | Relative binding affinities for large libraries of compounds. | Expanding the chemical space of DNA-linked libraries to include more complex amino acids. |
| NMR Spectroscopy | Detailed 3D structure determination in solution. | Atom-level structural coordinates and dynamics. | Development of isotope labeling strategies for cyclopentylglycine to simplify spectral analysis. |
Q & A
Basic Research Questions
Q. What are the standard protocols for incorporating N-Fmoc-N-cyclopentylglycine into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use Fmoc-SPPS protocols with coupling reagents like PyBOP®/DIPEA for activation. The cyclopentyl group may require extended coupling times (2–4 hours) due to steric hindrance. Post-coupling, Fmoc deprotection is achieved with 20% piperidine in DMF. For challenging N-terminal couplings, pre-activation with HOBt/DIC or use of Dmb-protected glycine derivatives (e.g., Fmoc-Ala-(Dmb)Gly-OH) can improve efficiency .
Q. How is the purity and identity of this compound validated in peptide synthesis workflows?
- Methodological Answer : Analytical HPLC with UV detection (220–280 nm) and LC-MS are standard. For glycine derivatives, ¹H/¹³C NMR confirms the cyclopentyl group’s stereochemistry. Purity >97% is typically required, assessed via reversed-phase chromatography with C18 columns and acetonitrile/water gradients .
Q. What are the storage and handling requirements for this compound?
- Methodological Answer : Store desiccated at 4°C to prevent hydrolysis of the Fmoc group. Handle under inert gas (N₂/Ar) to avoid moisture absorption. Safety protocols (gloves, lab coat) are mandatory, though GHS hazard classification data for this compound is currently unavailable .
Advanced Research Questions
Q. How does the cyclopentyl group in this compound influence peptide backbone conformation and aggregation propensity?
- Methodological Answer : The cyclopentyl moiety induces steric constraints, favoring β-turn or helical conformations. Circular dichroism (CD) and 2D-NROSY NMR are used to study secondary structure. Aggregation can be monitored via dynamic light scattering (DLS) or Thioflavin T assays, with comparisons to non-cyclopentyl analogs (e.g., Fmoc-Gly-OH) .
Q. What strategies mitigate side reactions during the synthesis of cyclopentylglycine-containing peptides?
- Methodological Answer : Side reactions (e.g., diketopiperazine formation) are minimized by:
- Using low-loading resins (0.2–0.4 mmol/g) to reduce steric crowding.
- Incorporating pseudoproline dipeptides to disrupt β-sheet aggregation.
- Applying microwave-assisted SPPS for difficult couplings (e.g., cyclopentylglycine at positions 2–5 in a sequence) .
Q. How can chemoselective ligation techniques be applied to cyclopentylglycine-modified peptides?
- Methodological Answer : The secondary amine of cyclopentylglycine enables site-specific modifications via:
- Native Chemical Ligation (NCL) : Thioester-mediated coupling at Cys residues.
- Oxime Ligation : Reaction with aminooxy-functionalized sugars or probes.
- Staudinger Ligation : For traceless conjugation of phosphine-tagged biomolecules .
Q. What analytical challenges arise in characterizing cyclopentylglycine-containing glycopeptides?
- Methodological Answer : Glycopeptide microheterogeneity requires orthogonal methods:
- HILIC-MS : Separates glycoforms based on hydrophilicity.
- CID-MS/MS : Fragments glycopeptides to confirm glycan composition and peptide sequence (e.g., using Q-TOF instruments).
- GlycoBase : Standardizes glycan annotation using Oxford notation .
Q. How do discrepancies in coupling efficiency reports for hindered amino acids like cyclopentylglycine arise, and how are they resolved?
- Methodological Answer : Contradictions often stem from resin type (Wang vs. Rink), activation reagents (HATU vs. PyBOP), or solvent systems (DMF vs. NMP). Systematic optimization via Design of Experiments (DoE) evaluates factors like temperature, coupling time, and reagent stoichiometry .
Key Considerations for Experimental Design
- Stereochemical Integrity : Confirm absence of epimerization via Marfey’s reagent or chiral HPLC .
- Scale-Up Challenges : Pilot small-scale reactions (<0.1 mmol) before scaling to >1 mmol to assess resin compatibility .
- Ethical Reporting : Adhere to NIH guidelines for preclinical data reproducibility, including full disclosure of coupling conditions and failure rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
